![molecular formula C5H7BrN4 B14896059 2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)
2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antitumor, antiviral, herbicidal, and fungicidal properties . The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a bromine atom attached at the 2-position.
Métodos De Preparación
The synthesis of 2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common method involves the reaction of allylaminotriazole with bromine in acetonitrile at 15°C. The resulting product is identified as triazolopyrimidine . Another method involves the use of microwave-mediated, catalyst-free synthesis, which is an eco-friendly approach that uses enaminonitriles and benzohydrazides . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in high yields.
Análisis De Reacciones Químicas
2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including substitution and elimination reactions. For example, the reaction with morpholine causes the elimination of hydrogen bromide (HBr), forming the corresponding triazolopyrimidine . The compound can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications. It is used in medicinal chemistry for the development of antitumor and antiviral agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery. Additionally, it has applications in the field of agriculture as a herbicidal and fungicidal agent .
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The inhibition of CDKs can result in the suppression of tumor cell proliferation.
Comparación Con Compuestos Similares
2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar triazolopyrimidine scaffold but differ in their substitution patterns and biological activities. The unique bromine substitution at the 2-position of this compound contributes to its distinct chemical reactivity and biological properties.
Propiedades
Fórmula molecular |
C5H7BrN4 |
|---|---|
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C5H7BrN4/c6-4-8-5-7-2-1-3-10(5)9-4/h1-3H2,(H,7,8,9) |
Clave InChI |
WQQIMRLOBOSNAT-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=NC(=NN2C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
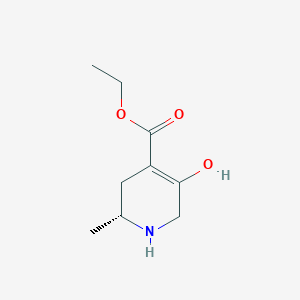
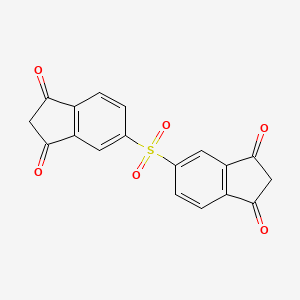
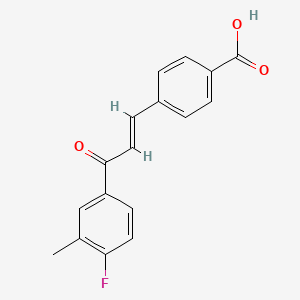
![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
![(2E)-2-[1-(3,8,8-trimethyl-1,6-dioxo-2,7-dioxaspiro[4.4]non-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14896016.png)
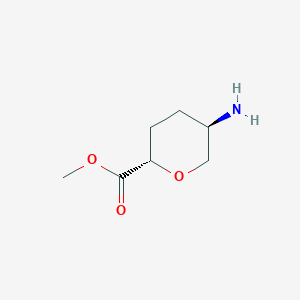
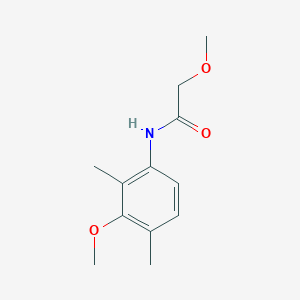
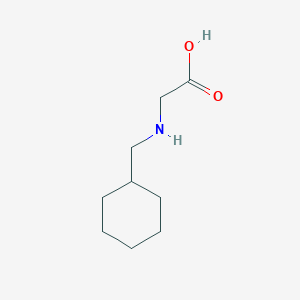

![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)
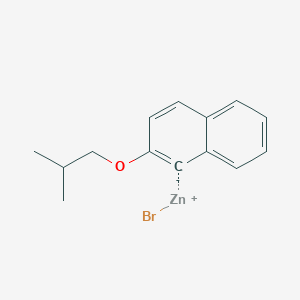

![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
